
n-(Tert-butoxycarbonyl)-N-neopentylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tert-butoxycarbonyl)-N-neopentylglycine: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of neopentylglycine. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other areas of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)-N-neopentylglycine typically involves the reaction of neopentylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Tert-butoxycarbonyl)-N-neopentylglycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can react with nucleophiles, allowing for the formation of various derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as alcohols, amines, and hydroxylamines under mild conditions.
Major Products Formed:
Applications De Recherche Scientifique
N-(Tert-butoxycarbonyl)-N-neopentylglycine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)-N-neopentylglycine primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential addition of other functional groups without interference from the amine .
Comparaison Avec Des Composés Similaires
N-(Tert-butoxycarbonyl)sulfamoyl chloride: Another Boc-protected compound used in organic synthesis.
N-tert-Butoxycarbonylimidazole: Used for similar purposes in protecting amine groups.
Uniqueness: N-(Tert-butoxycarbonyl)-N-neopentylglycine is unique due to its specific structure, which includes the neopentylglycine moiety. This provides distinct steric and electronic properties that can be advantageous in certain synthetic applications compared to other Boc-protected compounds .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-[2,2-dimethylpropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8-13(7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15) |
Clé InChI |
UMTGBDIQNPUALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN(CC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
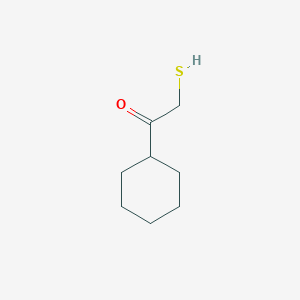
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

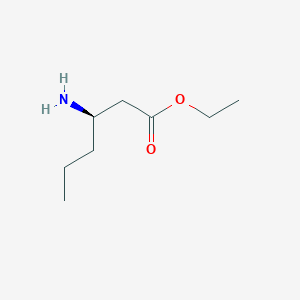
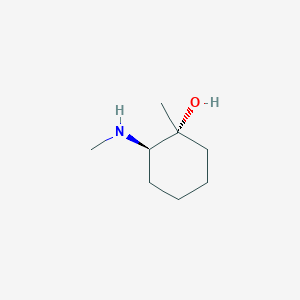
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
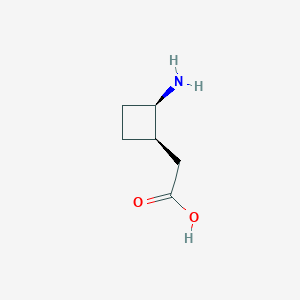
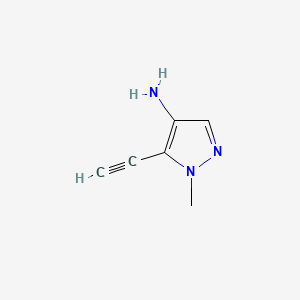
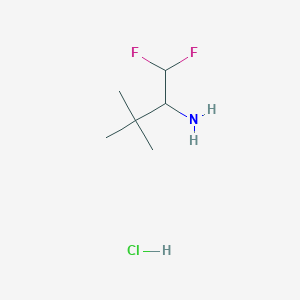
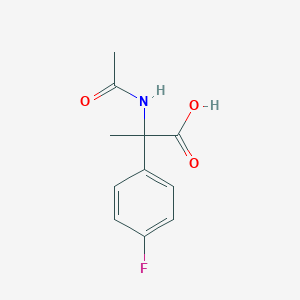
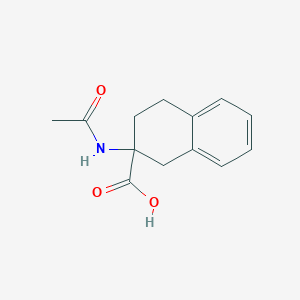
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
